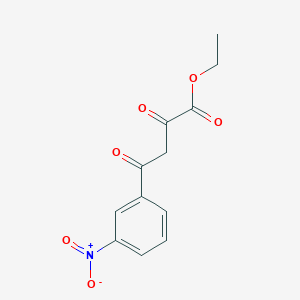
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions or multicomponent reactions, such as the Hantzsch ester synthesis. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate can be synthesized through a Knoevenagel condensation reaction involving 4-chlorobenzaldehyde and ethyl acetoacetate (Kumar et al., 2016). Similarly, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with nitrostyrenes to form various derivatives, showcasing the flexibility of ethyl 3-oxobutanoates in synthetic chemistry (Song et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, revealing details about their crystal systems, space groups, and conformations. For instance, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, a compound with a similar nitrophenyl group, was determined to belong to the triclinic space group (Xiang, 2004).
Chemical Reactions and Properties
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and its analogs participate in various chemical reactions, including Michael additions and Lossen rearrangement, demonstrating their reactivity and utility in organic synthesis. The Michael addition of ethyl 4,4,4-trifluoro-3-oxobutanoate with β-nitrostyrenes is an example of how these compounds can be transformed into other useful derivatives (Song et al., 2010).
Physical Properties Analysis
The physical properties of compounds similar to ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. For example, the study of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate's crystal and molecular structure provides insights into its stability and potential interactions (Kumar et al., 2016).
Applications De Recherche Scientifique
Synthesis of Electron-Deficient 1,3-Dienes Ethyl 4-aryl-2,4-dioxobutanoates, which include ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, have been utilized in stereoselective intramolecular Wittig reactions. This process yields cyclobutene derivatives, which then produce highly electron-deficient 1,3-dienes through electrocyclic ring-opening reactions. These dienes have potential applications in organic synthesis and material science due to their electron-deficient nature (Yavari & Samzadeh‐Kermani, 1998).
Formation of Pyrazine and Biphenyl Carboxylate Derivatives Reactions involving ethyl 4-aryl-2,4-dioxobutanoates at ambient temperature have led to the formation of 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives. These compounds are significant for developing novel heterocyclic compounds, which are important in medicinal chemistry and material sciences (Moloudi et al., 2018).
Antioxidant Properties in Derivatives Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate derivatives have been investigated for their antioxidant properties. The study measured the activity of derivatives in vitro for antioxidant activity in a hypochlorous system. Such antioxidant properties are crucial for potential applications in pharmacology and biochemistry (Stanchev et al., 2009).
Synthesis of Cyclobutene Derivatives The compound has been used in a three-component and one-pot reaction involving trimethyl phosphite and dimethyl acetylenedicarboxylate. This method is noted for the stereoselective synthesis of cyclobutene derivatives, which are valuable in organic chemistry and potential pharmaceutical applications (Aboee-Mehrizi et al., 2011).
Propriétés
IUPAC Name |
ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-4-3-5-9(6-8)13(17)18/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUPDOSNKUMFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)





![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)


